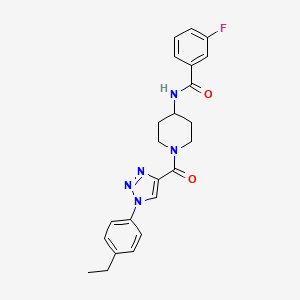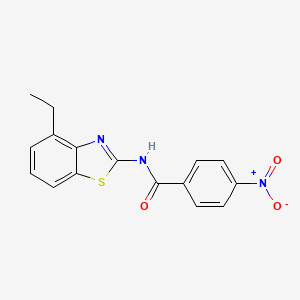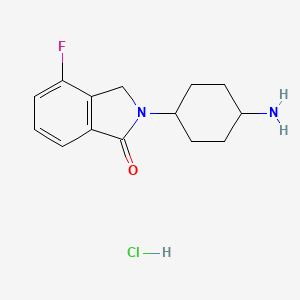
2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride” is a chemical compound with the molecular formula C10H19NO2·HCl . It appears as a white to almost white powder or crystal .
Synthesis Analysis
While specific synthesis methods for “2-(trans-4-Aminocyclohexyl)-4-fluoroisoindolin-1-one hydrochloride” are not available, there are processes for the production of related compounds such as trans-4-aminocyclohexanol . These processes often involve catalytic hydrogenation and fractional crystallization .Molecular Structure Analysis
The molecular structure of “Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride” can be found in databases like ChemSpider .Physical And Chemical Properties Analysis
“Ethyl 2-(trans-4-Aminocyclohexyl)acetate Hydrochloride” is a solid at 20 degrees Celsius . It has a molecular weight of 221.73 . It should be stored under inert gas and conditions to avoid include air sensitivity and hygroscopic conditions . The compound has a melting point range of 175.0 to 179.0 °C .Aplicaciones Científicas De Investigación
Chemical Structure Analysis and Synthesis
Research on chemical compounds with similar structural features often focuses on the synthesis and structural analysis of cyclohexyl and fluoroisoindolinone derivatives. These studies aim to explore the chemical properties, stability, and reactivity of such compounds, which are crucial for developing new materials or drugs. For example, studies on the synthesis of cyclohexylacetic acid derivatives highlight methods for introducing functional groups that could influence the biological activity of the compounds (Niederwieser, Wadman, & Danks, 1978).
Biochemical Modulation and Enzyme Interaction
Investigations into compounds with similar backbones might explore their role in biochemical pathways, including their interaction with enzymes and potential modulation of biochemical processes. For example, studies on fluorouracil-based chemotherapy and its interaction with enzymes like thymidylate synthase provide insights into how structural analogs could influence enzyme activity, impacting cancer treatment strategies (Etienne et al., 2002).
Diagnostic Imaging and Radiolabeling
Compounds with specific structural features, such as fluorinated derivatives, are of particular interest in developing diagnostic imaging agents. For instance, the use of fluorinated cyclobutane carboxylic acid in PET imaging for metastatic prostate cancer highlights how structural analogs could serve as novel radiotracers, offering insights into disease progression and treatment efficacy (Inoue et al., 2014).
Metabolic Studies and Pharmacokinetics
Research on related compounds may include metabolic studies and pharmacokinetic analyses to understand how these compounds are processed in the body. Such studies are crucial for assessing the potential therapeutic applications and safety profiles of new chemical entities. For instance, the evaluation of tranexamic acid and its prodrugs offers insights into absorption, distribution, metabolism, and excretion (ADME) profiles, which are fundamental for drug development (Svahn et al., 1988).
Propiedades
IUPAC Name |
2-(4-aminocyclohexyl)-4-fluoro-3H-isoindol-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O.ClH/c15-13-3-1-2-11-12(13)8-17(14(11)18)10-6-4-9(16)5-7-10;/h1-3,9-10H,4-8,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUUTXYTMCXTDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)N2CC3=C(C2=O)C=CC=C3F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 2-methyl-5-{[methyl({7-oxo-6-azabicyclo[3.2.0]heptan-6-yl}methyl)amino]methyl}furan-3-carboxylate](/img/structure/B2612891.png)


![Tert-butyl 7-(6-chloropyrazin-2-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2612896.png)
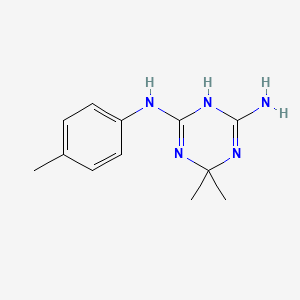

![{Imidazo[1,2-a]pyridin-3-ylmethyl}trimethylazanium iodide](/img/structure/B2612900.png)
![2-[(4-butyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2612902.png)
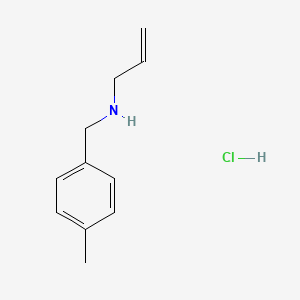
![N-[4-(3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B2612907.png)
